Product packaging for 4-Iodophenylhydrazine(Cat. No.:CAS No. 13116-27-3)

4-Iodophenylhydrazine

Cat. No.: B078305
CAS No.: 13116-27-3
M. Wt: 234.04 g/mol
InChI Key: IQMLCMKMSBMMGR-UHFFFAOYSA-N
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Description

4-Iodophenylhydrazine is a highly valuable aromatic hydrazine derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary utility stems from the synergistic reactivity of the hydrazine moiety and the iodine substituent. The hydrazine group enables the construction of various nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis, where it condenses with carbonyl compounds to form substituted indole scaffolds—a core structure in numerous pharmaceuticals and natural products. Concurrently, the para-oriented iodine atom acts as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for facile diversification of the aromatic ring, enabling researchers to create complex molecular architectures and combinatorial libraries from a single, readily functionalized precursor. The compound is particularly significant in the synthesis of potential drug candidates, advanced materials, and as a molecular tag in chemical biology probes. Strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2 B078305 4-Iodophenylhydrazine CAS No. 13116-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMLCMKMSBMMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351606
Record name 4-Iodophenylhydrazine
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Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-27-3
Record name 4-Iodophenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylhydrazine
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Advanced Synthetic Methodologies for 4 Iodophenylhydrazine and Its Derivatives

Established Synthetic Pathways to 4-Iodophenylhydrazine

The most common and well-established method for the preparation of this compound begins with 4-iodoaniline (B139537). rsc.orgsigmaaldrich.com This classical route involves a two-step sequence: the diazotization of the primary amine followed by a controlled reduction of the resulting diazonium salt.

The synthesis commences with the reaction of 4-iodoaniline with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at sub-zero temperatures (typically -10°C to 0°C) to form the 4-iodobenzenediazonium chloride intermediate. rsc.org Strict temperature control is crucial during this stage to prevent the premature decomposition of the unstable diazonium salt. The subsequent step involves the reduction of this intermediate. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl. rsc.org The diazonium salt solution is added dropwise to an ice-cold solution of SnCl₂, leading to the formation of the desired this compound, often isolated as its hydrochloride salt.

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization studies for similar multi-step organic syntheses highlight key variables that can be fine-tuned to maximize both yield and purity. google.comoup.com

Temperature: As noted, maintaining a low temperature (below 0°C) during the diazotization step is critical to ensure the stability of the diazonium salt intermediate and prevent the formation of phenol (B47542) byproducts. rsc.org

Stoichiometry: The molar ratios of reactants, particularly the sodium nitrite and the reducing agent (SnCl₂), must be precisely controlled. An excess of the reducing agent is typically employed to ensure the complete conversion of the diazonium salt. rsc.org

Solvent and Acidity: The reaction is typically performed in an aqueous acidic medium. The concentration of the acid is important for both the formation of nitrous acid in situ and the stability of the final product, which is often precipitated and isolated as a hydrochloride salt.

The principles of reaction optimization can be illustrated by examining a model reaction for the synthesis of related heterocyclic compounds. The following interactive table shows how changes in solvent and catalyst loading can impact reaction outcomes.

Table 1: Optimization of Reaction Conditions for a Model Synthesis

EntryCatalyst (mol%)SolventTemperatureYield (%)
115MethanolRefluxModerate
220MethanolRefluxModerate
320Acetonitrile (B52724)RefluxModerate
420EthanolReflux68
525EthanolRefluxHigh

This table is illustrative, based on general optimization principles found in related syntheses. google.com

While the diazotization of 4-iodoaniline is the standard route, research into alternative synthetic strategies is ongoing. One area of investigation involves novel methods for preparing the 4-iodoaniline precursor itself. A documented procedure involves the direct iodination of aniline (B41778) using powdered iodine in the presence of sodium bicarbonate. orgsyn.org This method provides a direct route to the key starting material from a more fundamental feedstock.

Furthermore, modern electrochemical methods offer an alternative to traditional chemical reagents for forming hydrazine (B178648) derivatives. For instance, an electrochemical approach has been developed for the dehydrogenative homodimerization of secondary arylamines to produce tetrasubstituted hydrazines. thieme-connect.de This technique, which uses an electric current to drive the reaction in an undivided cell, has been successfully applied to synthesize 1,1,2,2-tetrakis(4-iodophenyl)hydrazine, demonstrating a transition metal-free and oxidant-free pathway to complex hydrazine structures. rsc.orgthieme-connect.de

Derivatization Strategies and Functional Group Transformations Utilizing this compound

This compound serves as a versatile building block for a variety of important chemical structures, including amidrazones, pyrazolones, and hydrazones.

Amidrazones are valuable intermediates, particularly for the synthesis of nitrogen-containing heterocycles like 1,2,4-triazines. vanderbilt.eduscispace.com They can be reliably prepared through the reaction of an imidoyl chloride with a hydrazine. thieme-connect.de The synthesis typically involves a multi-step process where a substituted amide is first converted to its corresponding imidoyl chloride, usually by treatment with a chlorinating agent like thionyl chloride (SOCl₂). vanderbilt.edu

This reactive imidoyl chloride is then treated with this compound in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl generated during the reaction. oup.comvanderbilt.edu Research has shown that reactions utilizing this compound can proceed efficiently, in some cases giving higher yields compared to other substituted hydrazines. vanderbilt.edu

Table 2: Synthesis of N-(4-Iodophenyl)amidrazone Derivatives

Imidoyl Chloride PrecursorHydrazineBaseProductYield (%)Reference
4-Iodo-N-(4-iodophenyl)benzimidoyl chlorideThis compoundEt₃N4-Iodo-N,N''-di(4-iodophenyl)benzamidrazoneNot specified oup.com
N′-(4-Fluorophenyl)-4-iodobenzimidoyl chlorideThis compoundEt₃NN′-(4-Fluorophenyl)-N-(4-iodophenyl)-4-iodobenzenecarbohydrazonamide32 vanderbilt.edu
General Imidoyl ChloridesThis compoundEt₃NVarious Amidrazones29-85 vanderbilt.edu

Pyrazolone (B3327878) and pyrazolol motifs are core structures in many biologically active compounds. sigmaaldrich.comacs.org this compound is an excellent precursor for these scaffolds. A key strategy involves the condensation of the hydrazine with a β-ketoester, such as ethyl acetoacetate, to form a pyrazolone ring. sigmaaldrich.com

The formation of hydrazones via the condensation of a hydrazine with a carbonyl compound (an aldehyde or ketone) is a fundamental and widely used reaction. dntb.gov.ua This reaction is readily applicable to this compound. Typically, the reaction is carried out by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent like ethanol. wikipedia.org The addition of a catalytic amount of acid is sometimes used to facilitate the reaction.

This straightforward condensation provides a high-yield pathway to a diverse range of 4-iodophenylhydrazone derivatives, which are themselves useful as intermediates or as final target molecules. An example includes the synthesis of (E)-1-(4-chlorobenzylidene)-2-(4-iodophenyl)hydrazine from this compound and 4-chlorobenzaldehyde. chemicalbook.com

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being examined through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores the application of these principles to provide more sustainable and environmentally benign synthetic routes.

The traditional synthesis of this compound typically involves the diazotization of 4-iodoaniline, followed by reduction. A common method employs sodium nitrite in the presence of a strong acid like hydrochloric acid to form the diazonium salt, which is then reduced using agents such as tin(II) chloride (SnCl₂). While effective, this process utilizes hazardous reagents and generates significant waste, particularly tin-containing byproducts, which can be difficult to remove and pose environmental concerns. google.com

One promising green approach involves the use of alternative reducing agents that are more environmentally friendly than traditional metal-based reductants. For instance, thiourea (B124793) dioxide has been successfully used for the reduction of aryl-N-nitrosamines to the corresponding hydrazines in an aqueous medium under mild conditions. rsc.org This method is notable for its tolerance of sensitive functional groups, including aryl halides, making it a potentially viable option for the synthesis of this compound. rsc.org Hydrazine hydrate, when used in conjunction with a suitable catalyst, also serves as an efficient and relatively clean reducing agent, as it decomposes into nitrogen and hydrogen. rsc.orgmdpi.com

The table below provides a comparative overview of traditional versus potential green reducing agents for the synthesis of arylhydrazines.

Table 1: Comparison of Reducing Agents in Arylhydrazine Synthesis

Reducing Agent Typical Conditions Advantages Disadvantages
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl) High yield Generates toxic metal waste, difficult to filter
Sodium Sulfite (Na₂SO₃) Aqueous solution Readily available Can require careful pH control
Thiourea Dioxide Aqueous medium, mild conditions Metal-free, tolerates sensitive functional groups rsc.org May require optimization for specific substrates
Hydrazine Hydrate With catalyst (e.g., Rh on SBA-15), water as solvent Environmentally benign byproducts (N₂, H₂O) d-nb.info Hydrazine is toxic and requires careful handling mdpi.comrsc.org

Another key area of green chemistry research is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. consensus.app The application of microwave heating to the synthesis of hydrazone derivatives has been shown to be highly effective, suggesting its potential for the synthesis of the parent hydrazine as well. researchgate.net In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their green credentials. consensus.appresearchgate.net

The development of novel catalytic systems is also central to the green synthesis of this compound. Photocatalysis, which utilizes visible light as an energy source, represents a cutting-edge approach. nih.gov Earth-abundant plasmonic photocatalysts, for example, have been shown to be effective in the selective reduction of nitroaromatics to amines using hydrazine as a proton and electron donor, a reaction pathway relevant to hydrazine synthesis. nih.gov Furthermore, the use of recyclable, heterogeneous catalysts can simplify product purification and reduce waste. For instance, rhodium nanoparticles supported on amine-functionalized silica (B1680970) have demonstrated high efficiency in the reduction of nitroarenes in water. d-nb.info

Recent innovations have also explored the use of unconventional and sustainable catalytic media. One novel approach involves the use of a water extract from burned onion peel ash as a recyclable catalytic medium for the direct arylation of anilines with arylhydrazines. analis.com.my While this specific reaction produces 2-aminobiaryls rather than synthesizing the hydrazine itself, it exemplifies the creative application of biowaste in developing greener catalytic systems that avoid the need for external bases and metal catalysts. analis.com.my

The table below summarizes various green synthetic methods and their potential application to the synthesis of this compound.

Table 2: Overview of Green Synthetic Methodologies for Arylhydrazine Synthesis

Methodology Energy Source Solvent/Conditions Key Advantages
Microwave-Assisted Synthesis Microwave Irradiation Solvent-free or green solvents (e.g., ethanol, water) Rapid reaction times, higher yields, reduced byproducts nih.govconsensus.app
Photocatalysis Visible Light Aqueous or organic solvents Uses renewable energy, mild reaction conditions nih.gov
Catalysis with Greener Reductants Conventional Heating Aqueous medium Avoids toxic heavy metals, biodegradable catalysts possible rsc.orgresearchgate.net
Ball Milling Mechanical Energy Solvent-free Eliminates solvent use, reduces waste, unique reactivity rsc.org

The exploration of these green chemistry principles offers a pathway to more sustainable and efficient methods for the synthesis of this compound and its derivatives. By focusing on the reduction of hazardous waste, the use of renewable resources, and the development of innovative catalytic systems, the chemical industry can move towards a more environmentally responsible future.

Mechanistic Investigations of 4 Iodophenylhydrazine Reactivity

Elucidation of Reaction Kinetics and Thermodynamic Parameters in Transformations

Detailed kinetic and thermodynamic data specifically for 4-iodophenylhydrazine are not extensively documented in publicly available literature. However, the principles governing its reactivity can be inferred from studies on related aryl hydrazines and aryl halides.

Thermodynamic Parameters: The thermodynamic feasibility of transformations involving aryl hydrazines is assessed by determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For example, studies on the solvolysis of phenylhydrazine (B124118) hydrochloride have evaluated these parameters to understand solvent effects on the reaction. ekb.eg Positive enthalpy values in such studies indicate an endothermic process. ekb.eg These parameters are crucial for predicting the spontaneity and equilibrium position of a reaction under various conditions.

While specific values for this compound are sparse, the table below outlines the key parameters that are typically investigated in mechanistic studies of related compounds.

ParameterSymbolSignificance in Mechanistic Studies
Rate ConstantkQuantifies the speed of a chemical reaction.
Reaction Ordern, m...Indicates how the rate of reaction is affected by the concentration of each reactant.
Activation EnergyEaThe minimum energy required to initiate a chemical reaction.
Enthalpy ChangeΔHMeasures the heat absorbed or released during a reaction at constant pressure.
Entropy ChangeΔSMeasures the change in disorder or randomness of a system during a reaction.
Gibbs Free Energy ChangeΔGDetermines the spontaneity of a reaction at constant temperature and pressure.

Characterization of Radical Intermediates and Reaction Pathways

Hydrazine (B178648) derivatives are well-known precursors to radical intermediates, which can be formed through oxidation or thermolysis. In the case of this compound, one-electron oxidation can lead to the formation of the corresponding 4-iodophenylhydrazinyl radical. These transient species are often highly reactive and play a central role in various reaction mechanisms.

The primary technique for the detection and characterization of these radical intermediates is Electron Spin Resonance (ESR) spectroscopy. libretexts.org This method detects the magnetic moment of unpaired electrons, providing information about the radical's structure and electronic environment. libretexts.orgslideshare.net In many cases, the initial radical is too short-lived to be observed directly. Therefore, "spin trapping" techniques are employed, where a nitrone or nitroso compound reacts with the transient radical to form a more stable nitroxide radical adduct that can be readily studied by ESR. nih.gov

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule.

Dimerization: Two radicals can combine to form a stable dimer.

Fragmentation: The C-N or N-N bond can cleave, potentially leading to the formation of an aryl radical and dinitrogen. The generation of aryl radicals from aryl hydrazines is a key step in certain synthetic methodologies. mdpi.comresearchgate.net

The potential intermediates and pathways are summarized in the table below.

Radical IntermediateFormation MethodPotential Subsequent Reaction PathwayDetection Method
4-Iodophenylhydrazinyl RadicalOne-electron oxidation of this compoundHydrogen abstraction, Dimerization, FragmentationESR Spectroscopy (often with spin trapping)
4-Iodophenyl RadicalFragmentation of the hydrazinyl radical (C-N bond cleavage)Coupling reactions, Hydrogen abstractionESR Spectroscopy (spin trapping)

Catalytic Mechanisms Involving this compound

The structure of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, utilizing either the hydrazine moiety or the aryl iodide group.

Copper catalysts are effective for promoting C-N bond formation. In reactions involving aryl hydrazines, copper can catalyze multi-component reactions or couplings with aryl halides. rsc.org For example, a copper-catalyzed aerobic reaction between aldehydes and aryl hydrazines can produce N',N'-diaryl acylhydrazines, where the aryl hydrazine acts as both a hydrazine and an aryl source. rsc.org Mechanistic investigations suggest the involvement of acyl diazene (B1210634) and aryl radical species in these transformations. rsc.org

In a typical C-N cross-coupling reaction, the mechanism is thought to proceed through an oxidative addition/reductive elimination cycle, similar to palladium catalysis, although the specific intermediates can differ. The process may involve the coordination of the hydrazine to the Cu(I) or Cu(II) center, followed by reaction with the coupling partner. Radical pathways have also been proposed for certain copper-catalyzed reactions involving hydrazones, where an intermediate N-centered radical can eliminate an aryl radical. mdpi.comresearchgate.net

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent palladium(0) species, making it an ideal electrophilic partner in a wide array of cross-coupling reactions. nobelprize.orglibretexts.orglibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form an arylpalladium(II) halide intermediate. This is typically the first step of the catalytic cycle. nobelprize.orglibretexts.orgwikipedia.org

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. In a Heck reaction, an alkene inserts into the aryl-palladium bond. nobelprize.orglibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. nobelprize.orglibretexts.orgwikipedia.org

Additionally, the hydrazine moiety itself can participate in palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) with other aryl halides. libretexts.orgorganic-chemistry.org Kinetic studies of the coupling between aryl halides and hydrazine have shown the rate-limiting step to be the deprotonation of hydrazine coordinated to the arylpalladium(II) complex. nih.govosti.govnih.gov

Reaction NameCoupling PartnerBond FormedKey Mechanistic Steps
Suzuki CouplingOrganoboron compound (e.g., boronic acid)C(sp²)-C(sp²) (Biaryl)Oxidative Addition, Transmetalation, Reductive Elimination
Heck CouplingAlkeneC(sp²)-C(sp²) (Styrenyl)Oxidative Addition, Migratory Insertion, β-Hydride Elimination
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp) (Arylalkyne)Oxidative Addition, Transmetalation (Cu co-catalyst), Reductive Elimination
Negishi CouplingOrganozinc compoundC(sp²)-C(sp²)/C(sp³)Oxidative Addition, Transmetalation, Reductive Elimination
Buchwald-Hartwig AminationAmine/Hydrazine (as nucleophile)C(sp²)-NOxidative Addition, Ligand Association/Deprotonation, Reductive Elimination

Theoretical and Computational Modeling of Reactivity and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

DFT calculations allow for the modeling of molecular structures, the calculation of reaction energies (thermodynamics), and the mapping of entire reaction pathways, including the identification of transition states and the determination of activation energy barriers (kinetics). mdpi.com

For reactions involving this compound, DFT can be used to:

Model Intermediates: Determine the geometries and relative stabilities of intermediates in a catalytic cycle, such as the arylpalladium(II) species in cross-coupling reactions.

Locate Transition States: Identify the structure of the transition state for each elementary step (e.g., oxidative addition, reductive elimination) and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

Probe Reaction Pathways: Compare the energy profiles of different possible mechanisms to determine the most likely reaction pathway. For example, DFT calculations on aryl-aryl coupling on a copper surface have been used to map the energy diagrams for C-H activation at different sites. researchgate.net

The table below presents hypothetical data representative of what a DFT study might yield for a key step in a palladium-catalyzed reaction of this compound, illustrating the type of quantitative insight provided by such calculations.

Reaction StepSystem ModeledCalculated ParameterTypical Value (kcal/mol)Mechanistic Insight
Oxidative AdditionPd(PPh₃)₂ + this compoundActivation Energy (Ea)10 - 20Provides the kinetic barrier for catalyst insertion into the C-I bond.
Transmetalation(4-Hydrazinylphenyl)Pd(PPh₃)₂(I) + PhB(OH)₂Reaction Energy (ΔErxn)-5 to -15Shows the thermodynamic driving force for the transfer of the aryl group to palladium.
Reductive Elimination(4-Hydrazinylphenyl)(Ph)Pd(PPh₃)₂Activation Energy (Ea)15 - 25Determines the kinetic barrier for the final product-forming step.

Note: Values are illustrative and represent typical ranges found in DFT studies of palladium-catalyzed cross-coupling reactions.

Applications of 4 Iodophenylhydrazine in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The hydrazine (B178648) group in 4-Iodophenylhydrazine serves as a key functional handle for building a variety of nitrogen-containing ring systems through condensation and cyclization reactions.

Indole (B1671886) Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comyoutube.comalfa-chemistry.com

In this context, this compound serves as a precursor for the synthesis of iodo-substituted indoles. The general mechanism proceeds through several key steps:

Hydrazone Formation: this compound reacts with a carbonyl compound (an aldehyde or ketone) under acidic conditions to form the corresponding (4-iodophenyl)hydrazone. wikipedia.orgalfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its enamine form. byjus.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: A crucial electrocyclic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene (B151609) ring. byjus.com

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amine group onto the imine. youtube.com

Ammonia (B1221849) Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring. wikipedia.org

When this compound is used as the starting material, this reaction sequence leads to the formation of indole derivatives bearing an iodine atom at the 6-position of the indole nucleus. The presence of the iodine atom provides a valuable handle for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of highly complex molecular architectures. nih.gov

Construction of Pyridine (B92270) and Benzo[d]researchgate.netmdpi.comgoogle.comtriazine Skeletons

While the use of arylhydrazines is well-established for many heterocyclic syntheses, the specific application of this compound for the direct construction of pyridine and benzo[d] researchgate.netmdpi.comgoogle.comtriazine skeletons is not widely documented in dedicated studies. However, general synthetic principles for these heterocycles often involve intermediates that can be derived from hydrazine precursors.

Pyridine Synthesis: The synthesis of pyridines often involves the condensation of carbonyl compounds with a nitrogen source. organic-chemistry.org For instance, the Hantzsch pyridine synthesis utilizes a β-ketoester, an aldehyde, and ammonia. ijarsct.co.in Routes starting from hydrazine derivatives are less common for simple pyridines but can be employed for more complex, fused pyridine systems.

Benzo[d] researchgate.netmdpi.comgoogle.comtriazine Synthesis: The synthesis of the benzo[d] researchgate.netmdpi.comgoogle.comtriazine core typically relies on the diazotization of 2-aminobenzamides or related precursors. nih.govnih.gov Alternative routes that may involve arylhydrazine derivatives have been explored for related fused triazine systems. For example, a two-step route to benzo-fused 1,2,4-triazinyl radicals involves the N-arylation of N'-arylhydrazides followed by reductive cyclodehydration. acs.org This highlights a potential, albeit indirect, pathway where a substituted arylhydrazine could be incorporated into a fused triazine scaffold.

Novel Nitrogen-Containing Heterocycles

Beyond the classic Fischer indole synthesis, this compound is a suitable precursor for a variety of other nitrogen-containing heterocycles, primarily through its reaction with dicarbonyl or related compounds.

Pyrazole (B372694) Derivatives: One of the most fundamental applications of arylhydrazines is in the Knorr pyrazole synthesis and related reactions. This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). mdpi.comgoogle.comnih.gov The reaction proceeds via the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazole ring. Using this compound in this reaction provides a direct route to 1-(4-iodophenyl)-substituted pyrazoles, which are valuable scaffolds in medicinal chemistry. organic-chemistry.org

1,2,3-Triazole Derivatives: Arylhydrazines can also be used to construct 1,2,3-triazole rings through the Boulton–Katritzky rearrangement. beilstein-journals.org This reaction involves the rearrangement of hydrazones derived from certain five-membered heterocycles, such as 1,2,4-oxadiazoles. beilstein-journals.orgresearchgate.net The process, which can be promoted by acid or base, involves a recyclization cascade where the arylhydrazine moiety is incorporated into a new 1,2,3-triazole ring. beilstein-journals.orgresearchgate.net This method is general for various aromatic hydrazines and thus applicable to this compound for the synthesis of novel 1,2,3-triazole derivatives bearing an allomaltol fragment. beilstein-journals.org

Functionalization of Carbon-Based Nanomaterials

The dual functionality of this compound makes it a highly effective agent for the simultaneous reduction and chemical functionalization of graphene-based nanomaterials. The hydrazine group acts as a potent reducing agent for graphene oxide, while the iodophenyl group covalently attaches to the graphene lattice, introducing heteroatoms that modulate the material's electronic and chemical properties.

Synthesis of Nitrogen and Iodine Co-Functionalized Reduced Graphene Oxide (NI-rGO) for Electrochemical Applications

Nitrogen and iodine co-functionalized reduced graphene oxide (NI-rGO) has been synthesized using this compound as a single-source reagent for both reduction and doping. mdpi.comgoogle.com In this process, this compound effectively removes oxygen functional groups from graphene oxide (GO) at relatively low temperatures while simultaneously grafting nitrogen and iodine atoms onto the basal planes and edges of the resulting graphene sheets. google.com

This co-functionalization significantly enhances the material's properties for electrochemical applications, particularly for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The improved performance is attributed to the electronic modifications of the graphene structure by the highly electronegative heteroatoms, which facilitates oxygen adsorption and charge transfer. mdpi.comgoogle.com The resulting NI-rGO material exhibits superior electrochemical characteristics compared to undoped or singly-doped graphene. google.com

Table 1: Elemental Composition of GO and NI-rGO from XPS Analysis

Sample C (at%) O (at%) N (at%) I (at%)
Graphene Oxide (GO) 69.8 30.2 0 0
NI-rGO 86.7 8.1 3.7 1.5

Data sourced from research on the synthesis of NI-rGO. google.com

Research has shown that NI-rGO electrodes demonstrate remarkable stability and durability, maintaining their performance for over 10,000 cycles in electrochemical tests. mdpi.comgoogle.com This highlights the potential of using this compound as a simple yet powerful tool for creating advanced electrode materials.

Orthogonal Functionalization of Oxo-Graphene Nanoribbons

Oxo-graphene nanoribbons (oxo-GNRs), which are produced by the oxidative unzipping of carbon nanotubes, possess distinct reactive sites: oxygen-containing functional groups (like diketones) at the edges and a π-conjugated basal plane. researchgate.netnih.gov This structural feature allows for "orthogonal functionalization," where different chemical groups are selectively attached to the edges and the basal plane.

This compound has been specifically utilized for the edge-functionalization of these nanoribbons. researchgate.netrsc.org The hydrazine moiety reacts selectively with the diketone groups present on the rims of the oxo-GNRs. This reaction is confirmed by X-ray photoelectron spectroscopy (XPS), which shows an increase in the nitrogen and iodine content in the material after treatment with this compound. rsc.org This selective edge modification leaves the basal plane available for subsequent functionalization with other reagents, such as diazonium salts, enabling the creation of complex, multifunctional nanomaterials with tailored properties for applications in nanoelectronics. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Indole
Pyridine
Benzo[d] researchgate.netmdpi.comgoogle.comtriazine
Pyrazole
1,2,3-Triazole
Nitrogen and Iodine Co-Functionalized Reduced Graphene Oxide (NI-rGO)
Graphene Oxide (GO)
Oxo-Graphene Nanoribbons (oxo-GNRs)
Ammonia
Acetone
Allomaltol
1,2,4-Oxadiazole

Preparation of Organometallic Complexes, including Palladium and Platinum Species

This compound serves as a valuable precursor in the synthesis of organometallic complexes, particularly with transition metals like palladium. While stable, isolable organometallic complexes featuring this compound as a direct ligand are not extensively documented, its primary role lies in its participation in reactions that proceed through transient organometallic intermediates. The presence of the iodine atom on the phenyl ring is key to this reactivity.

A notable example is the Buchwald modification of the Fischer indole synthesis. nih.govsigmaaldrich.com In this methodology, an N-arylhydrazone, which can be prepared from this compound and a ketone or aldehyde, is coupled with an aryl bromide in the presence of a palladium catalyst. sigmaaldrich.com The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with the hydrazone.

While direct oxidative addition of the C-I bond of this compound itself to palladium(0) to form a stable complex is not a common synthetic strategy for isolating such complexes, this reactivity is harnessed in situ for carbon-carbon and carbon-nitrogen bond-forming reactions. The resulting organopalladium species are highly reactive and readily participate in further transformations such as transmetalation or reductive elimination, depending on the specific reaction conditions and coupling partners.

The study of such transient species provides valuable insights into reaction mechanisms. For instance, the isolation of phenylpalladium(II) iodide complexes after Sonogashira coupling reactions of iodobenzenes provides evidence for the formation of such organometallic intermediates during the catalytic cycle.

Information regarding the preparation of organoplatinum complexes from this compound is less prevalent in the literature. While organoplatinum chemistry is a rich field, the specific use of this compound as a precursor for stable organoplatinum complexes or as a reactant in platinum-catalyzed reactions that form organometallic intermediates is not as well-documented as its palladium counterpart. The principles of oxidative addition are also applicable to platinum, suggesting that similar transient organoplatinum species could be formed under appropriate conditions.

Table 1: Reactivity of this compound in the Formation of Organometallic Intermediates

MetalReaction TypeRole of this compoundIntermediate Species
PalladiumCross-coupling (e.g., Buchwald-Fischer Indole Synthesis)ReactantTransient Organopalladium(II)
PlatinumNot widely documentedPotential ReactantHypothetical transient Organoplatinum(II/IV)

Utilization in the Synthesis of Peptides, Polymers, and Polysaccharides

The direct application of this compound in the synthesis of peptides, polymers, and polysaccharides is not extensively reported in the scientific literature.

In the field of peptide synthesis , the focus is primarily on the coupling of amino acids. While various reagents and strategies are employed, the use of this compound as a building block or a catalyst is not a standard or commonly described method. wikipedia.org

The synthesis of polysaccharides is a complex field of carbohydrate chemistry that involves the precise linkage of monosaccharide units. nih.govbu.edu The methodologies in this area are highly specialized, and there is no significant documented role for this compound in these synthetic pathways.

While the inherent reactivity of the hydrazine and iodo-phenyl moieties could potentially be exploited for novel synthetic methodologies in these fields, such applications of this compound are not yet established or widely recognized.

Role in the Synthesis of Dyes and Pigments

Phenylhydrazine (B124118) and its derivatives are known precursors in the synthesis of certain classes of dyes, particularly azo dyes. The general synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction of the diazonium salt with a suitable coupling component, such as a phenol (B47542) or an aromatic amine. nih.gov

While this compound is not a primary aromatic amine, its derivatives can be utilized in dye synthesis. For instance, through chemical transformation, the hydrazine group can be converted into other functionalities that can then participate in dye-forming reactions.

Furthermore, the Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. nih.gov These hydrazone products can be colored compounds themselves or serve as intermediates for the synthesis of other dyes. Although specific, commercially significant dyes derived directly from this compound are not prominently featured in the literature, the chemical principles of dye synthesis suggest its potential as a starting material. The presence of the iodine atom could also be used to further modify the resulting dye molecule, potentially influencing its color, fastness, or other properties.

Precursors for Triplet Arylnitrenium Ions in Photochemistry

This compound derivatives have been investigated as precursors for the generation of highly reactive intermediates known as arylnitrenium ions, specifically in their triplet electronic state. These species are of significant interest in photochemistry and for studying reaction mechanisms.

Recent research has shown that the photolysis of a suitable photoprecursor derived from this compound can lead to the formation of the triplet p-iodophenylnitrenium ion. sciprofiles.com The generation of this triplet species occurs through a process where the excited state of the photoprecursor undergoes intersystem crossing (ISC) followed by a spontaneous heterolysis. sciprofiles.com This is in competition with the direct heterolysis from the singlet excited state, which would generate the singlet nitrenium ion.

The ability to generate triplet arylnitrenium ions is significant because their reactivity and selectivity can differ substantially from their singlet counterparts. The heavy iodine atom in the 4-position of the phenyl ring can influence the photophysical properties of the precursor and the resulting nitrenium ion, potentially favoring intersystem crossing and the formation of the triplet state. The direct observation and characterization of these transient species provide valuable data for understanding the fundamental aspects of their chemistry and their potential roles in various chemical transformations.

Table 2: Photochemical Generation of Triplet p-Iodophenylnitrenium Ion

PrecursorPhotochemical ProcessIntermediate SpeciesSignificance
Derivative of this compoundIntersystem Crossing (ISC) followed by HeterolysisTriplet p-iodophenylnitrenium ionStudy of reactive intermediates, distinct reactivity from singlet state

Research in Medicinal Chemistry and Biological Applications

Design and Synthesis of Pharmaceutical Intermediates and Lead Compounds

4-Iodophenylhydrazine serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application in this area is through the Fischer indole (B1671886) synthesis, a powerful chemical reaction used to create the indole scaffold. researchgate.netmdpi.com The indole ring system is a core component of numerous biologically active compounds and approved drugs. researchgate.netresearcher.life

The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine (B124118), such as this compound, with an aldehyde or ketone under acidic conditions. mdpi.comnih.gov This reaction provides a direct pathway to 6-iodoindole derivatives. The iodine atom at the 6-position of the indole ring is not merely a placeholder; it offers a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to create libraries of novel compounds. mdpi.com These derivatives are then screened to identify "lead compounds"—molecules that exhibit a desired pharmacological or biological activity and serve as the starting point for drug development. researchgate.net The synthesis of various indole-hydrazone and pyrazole (B372694) derivatives, which have shown promising anti-inflammatory and anticancer activities, often begins with precursors like this compound. nih.govnih.gov

The versatility of this compound as a synthetic intermediate is highlighted in the preparation of various bioactive molecules, as detailed in the table below.

IntermediateReaction TypeResulting ScaffoldPotential Therapeutic Area
This compound Fischer Indole Synthesis6-IodoindoleAnticancer, Anti-inflammatory, Antiviral researchgate.netresearcher.life
This compound Condensation4-IodophenylhydrazoneAnticancer, Antimicrobial, Antidiabetic mdpi.comnih.gov

Investigation of Enzyme Inhibitory Activities, e.g., Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori, leading to conditions such as gastritis and peptic ulcers. nih.govbohrium.com The inhibition of urease is therefore a key therapeutic strategy.

Research has shown that urea and thiourea (B124793) derivatives are effective classes of urease inhibitors. nih.govcore.ac.uk this compound is a precursor for the synthesis of 4-iodophenyl isothiocyanate, a key reactant used to create a range of N,N'-disubstituted thiourea derivatives. Studies on these classes of compounds demonstrate that substitutions on the phenyl ring, particularly with halogens like iodine, can significantly influence their inhibitory potency. core.ac.ukresearchgate.net The presence of an electron-withdrawing group, such as iodine, on the phenyl ring of thiourea derivatives often leads to enhanced urease inhibitory activity. nih.gov

While specific IC50 values for derivatives synthesized directly from this compound are not always singled out in broad studies, the general findings for halogenated thiourea compounds are compelling. For instance, studies on various substituted thiourea derivatives have reported IC50 values well within the low micromolar range, often proving more potent than the standard inhibitor, thiourea (IC50 ≈ 21-23 µM). researcher.lifenih.govnih.gov The data below summarizes typical inhibitory concentrations for classes of compounds that include halogenated phenylthioureas.

Compound ClassEnzyme TargetRepresentative IC50 Values (µM)Reference Standard (IC50, µM)
Halogenated Phenylthiourea DerivativesUrease0.15 - 12.17Thiourea (~23.11) researcher.life
Bis-Schiff Bases (from substituted hydrazines)Urease22.21 - 48.33Thiourea (~21.15) nih.gov
Triazole Schiff Base Metal ComplexesUrease9.31 - 21.80Thiourea (~21.8) mdpi.com

Applications in Biochemical Processes and Enzyme Inhibition Studies

Beyond urease, derivatives of this compound have been explored as inhibitors of other crucial enzymes. The hydrazine (B178648) moiety is a key structural feature in a class of drugs known as monoamine oxidase inhibitors (MAOIs). nih.govnih.gov MAOIs prevent the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, and are used in the treatment of depression and Parkinson's disease. google.comnih.gov Phenylhydrazine itself is known to be an irreversible inhibitor of monoamine oxidase. nih.gov This suggests that substituted versions, such as this compound, could be used as a foundational structure to develop novel MAOIs with potentially altered specificity and potency.

Furthermore, the condensation of this compound with various aldehydes and ketones yields hydrazone derivatives. This class of compounds has demonstrated a broad spectrum of enzyme inhibitory activities. For example, benzylidenehydrazine (B8809509) derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them targets for anti-diabetic therapies. researchgate.net

Role as an N-Protecting Reagent and in Steroid Assays

While the high reactivity of the hydrazine group makes it less common as a traditional N-protecting group in multi-step synthesis, its reactivity is harnessed in analytical chemistry, particularly in steroid assays. Many steroid hormones are ketones, containing a carbonyl group. scilit.com Hydrazine derivatives can react with these carbonyl groups to form hydrazones. This process, known as derivatization, is used to enhance the sensitivity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). scilit.com

Reagents such as 2-hydrazinopyridine (B147025) and 2,4-dinitrophenylhydrazine (B122626) have been successfully used to derivatize ketosteroids, improving their ionization efficiency and allowing for their measurement at very low concentrations in biological samples like saliva. nih.govscilit.com The principle relies on the reaction between the hydrazine (-NH-NH2) group and the steroid's ketone group. Therefore, this compound, possessing this reactive hydrazine moiety, fits the profile of a potential derivatizing agent for the analysis of steroids and other carbonyl-containing biomolecules.

Development of Bioconjugates for Immunological Research and Hapten Design

In immunology, small molecules known as haptens can elicit an immune response when attached to a larger carrier protein. This principle is fundamental to the development of immunoassays and vaccines. The design of the hapten is critical for generating antibodies with the desired specificity.

Substituted phenyl derivatives are frequently used as haptens to generate antibodies that can recognize specific molecular features. google.com The iodine atom in this compound offers a unique handle for bioconjugation. It can serve as a site for radioiodination, allowing for the creation of radiolabeled antigens or antibodies for use in radioimmunoassays (RIAs). Studies have explored the effect of iodination on hapten-antibody binding, indicating that the presence of iodine directly influences the interaction at the antibody's active site. ekb.egmdpi.com While direct synthesis of a hapten from this compound is not widely documented, its structure is analogous to other phenyl derivatives used for this purpose, and the iodine provides a potential site for creating traceable bioconjugates for immunological research.

Exploration as a Scaffold for Potential Anticancer Agents

The search for novel anticancer agents is a major focus of medicinal chemistry. Several classes of compounds derived from this compound have shown significant cytotoxic activity against various cancer cell lines.

Indole Derivatives : As established, this compound is a key starting material for 6-iodoindoles via the Fischer indole synthesis. Indole derivatives are known to possess potent anticancer properties. For instance, certain synthesized indole compounds have demonstrated high cytotoxicity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines, with LC50 values in the sub-micromolar range. nih.gov

Hydrazone Derivatives : The reaction of this compound with substituted aldehydes yields a variety of hydrazones. This structural class is widely investigated for its anticancer potential. mdpi.comresearchgate.net Studies on hydrazide and hydrazone derivatives have reported significant activity against neuroblastoma and breast adenocarcinoma cell lines. nih.gov Acylhydrazones derived from iodobenzoic acid, a related structural class, have also shown promising cytotoxicity. nih.gov

The table below presents the cytotoxic activity of compound classes that can be synthesized using a this compound scaffold.

Compound ClassCancer Cell Line(s)Reported IC50/LC50 Values (µM)
Substituted Indole DerivativesHepG2, MCF-7, HeLa0.50 - 0.9
Quinoline-Hydrazide DerivativesNeuroblastoma (SH-SY5Y, Kelly)Micromolar Potency
Diphenylamine-Hydrazone DerivativesProstate (PPC-1), Melanoma (IGR39)2.5 - 20.2
Isatin-Hydrazone DerivativesBreast (MCF-7)1.51 - 5.46
4-IsopropylbenzoylhydrazonesBreast (MCF-7)0.39 - 1.1 (µg/mL)

These findings underscore the importance of the this compound scaffold as a foundational element in the design and synthesis of novel molecules with potential applications in oncology.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of 4-Iodophenylhydrazine, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydrazine (B178648) (-NH-NH₂) protons. The aromatic region typically displays a pattern indicative of a 1,4-disubstituted benzene (B151609) ring. Due to the symmetrical substitution, the four aromatic protons are chemically non-equivalent and appear as two sets of doublets.

The protons ortho to the iodine atom (H-3 and H-5) are expected to resonate at a different chemical shift than the protons ortho to the hydrazine group (H-2 and H-6).

The coupling between adjacent aromatic protons (ortho-coupling) results in the characteristic doublet splitting pattern, with a typical coupling constant (J) of 7-9 Hz.

The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in the phenyl ring.

C1 (Carbon attached to the hydrazine group): This carbon is expected to be significantly deshielded.

C2/C6 (Carbons ortho to the hydrazine group): These carbons will show a distinct chemical shift.

C3/C5 (Carbons ortho to the iodine atom): These carbons will also have a characteristic resonance.

C4 (Carbon attached to the iodine atom): This carbon atom's signal is notable for its direct attachment to the heavy iodine atom, which can influence its chemical shift and relaxation properties.

NucleusExpected Chemical Shift (δ) Range (ppm)Description
Aromatic Protons (¹H)6.5 - 7.5Two doublets corresponding to the AA'BB' spin system of a 1,4-disubstituted ring.
Hydrazine Protons (¹H)3.5 - 5.5 (variable)Broad singlets for NH and NH₂ protons.
Aromatic Carbons (¹³C)80 - 150Four distinct signals for C1, C2/C6, C3/C5, and C4.

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous signal assignment.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between the signals of adjacent aromatic protons, confirming their ortho relationship and aiding in the assignment of the AA'BB' system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal (C2-H2/C6-H6 and C3-H3/C5-H5).

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would allow for the complete assignment of the quaternary carbons (C1 and C4) by observing their long-range correlations with the aromatic protons.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Key vibrational modes include:

N-H Stretching: The hydrazine moiety gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two distinct bands can be observed, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is usually found in the 1250-1350 cm⁻¹ range.

C-I Stretching: The vibration associated with the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretching (Hydrazine)3200 - 3400
Aromatic C-H Stretching3000 - 3100
Aromatic C=C Stretching1450 - 1600
C-N Stretching1250 - 1350
C-I Stretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily defined by the electronic transitions within the substituted benzene ring.

The spectrum typically shows strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions of the conjugated π-electron system of the aromatic ring. The presence of the hydrazine (-NHNH₂) and iodo (-I) substituents influences the energy of these transitions and thus the position of the absorption maximum (λmax). These substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore, often causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The λmax for this compound is observed around 257 nm.

ParameterObserved ValueAssociated Electronic Transition
λmax~257 nmπ → π*

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₆H₇IN₂. HRMS can distinguish its exact mass from that of other potential compounds that might have the same nominal mass. The molecular ion peak [M]⁺ in the mass spectrum will be observed at an m/z corresponding to its monoisotopic mass. The theoretical exact mass of C₆H₇IN₂ is 233.96540 Da. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's elemental composition.

ParameterValueSignificance
Molecular FormulaC₆H₇IN₂Elemental composition of the compound.
Nominal Mass234 g/molInteger mass of the most abundant isotopes.
Theoretical Exact Mass233.96540 DaCalculated monoisotopic mass used for HRMS confirmation.
Major Fragment Ionm/z 218Corresponds to the loss of an NH₂ group.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate, identify, and quantify individual components within a mixture. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or fingerprint, for the molecule.

For this compound, the electron ionization (EI) mass spectrum shows a characteristic pattern of peaks. The molecular ion peak ([M]⁺) corresponds to the molecule's molecular weight. nih.gov Key fragmentation data from the NIST Mass Spectrometry Data Center provides insight into its structure. nist.govnist.gov

Key GC-MS Spectral Data for this compound

Property Value
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol sigmaaldrich.com
m/z Top Peak 234 nih.gov
m/z 2nd Highest Peak 218 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS is particularly effective for analyzing complex mixtures containing derivatives of phenylhydrazine (B124118). For instance, a sensitive and selective LC-MS method was developed for the determination of related compounds like 4-sulfonamidophenylhydrazine in diarylpyrazole derivatives. scitepress.org This method utilizes a phenyl column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and methanol, coupled with an electrospray ionization (ESI) source in positive ion monitoring mode. scitepress.org Such methodologies demonstrate the potential of LC-MS for the trace analysis and quantification of this compound or its related impurities in various matrices.

MALDI-TOF-MS for Macromolecular Conjugates

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules such as polymers, proteins, and other macromolecules. nih.govnih.gov This technique is highly relevant for characterizing macromolecular structures that have been chemically modified with this compound.

The reactive hydrazine group (-NHNH₂) in this compound allows it to be covalently bonded to macromolecules, serving as a labeling agent or a structural component in polymer synthesis. Once conjugated, MALDI-TOF-MS can be used to confirm the success of the conjugation and to characterize the resulting macromolecule.

The process involves co-crystallizing the sample with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ionized macromolecules are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.

For a polymer conjugated with this compound, MALDI-TOF-MS can provide critical information, including:

The molecular weight distribution of the polymer. nih.gov

Confirmation of the covalent attachment of the 4-iodophenyl group through the observed mass shift.

Analysis of the polymer's end-group structure, verifying the position of the label. nih.gov

While challenges can exist in the analysis of low molecular weight compounds due to matrix interference, specialized ionic matrices can be used to reduce this issue. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Surface and Bulk Characterization

X-ray-based techniques provide invaluable information about the elemental composition, chemical state, and crystalline structure of materials. XPS is a surface-sensitive technique, while XRD provides information about the bulk crystalline structure.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical and electronic states of elements within the top few nanometers of a material's surface. This makes it an ideal tool for characterizing surfaces that have been functionalized with this compound. In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment.

If this compound were immobilized on a surface, XPS analysis would involve acquiring high-resolution spectra for the relevant elements:

Iodine (I 3d): The binding energy of the I 3d peak would confirm the presence of iodine on the surface.

Nitrogen (N 1s): The N 1s spectrum would provide information on the chemical state of the hydrazine nitrogen atoms, confirming their presence and bonding environment. Studies on similar azide-functionalized surfaces have shown XPS to be highly sensitive to the different nitrogen species present. nih.gov

Carbon (C 1s): The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C, C-N, and C-I bonds. nih.gov

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline structure of solid materials. malvernpanalytical.com It is based on the principle of Bragg's Law (nλ = 2dsinθ), where the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. pdx.edulibretexts.org

For the bulk characterization of this compound in its solid, powdered form, XRD provides several key pieces of information:

Phase Identification: The XRD pattern is a unique fingerprint of a specific crystalline solid. By comparing the experimental diffraction pattern of a this compound sample to standard patterns in a database, such as the International Centre for Diffraction Data (ICDD), its crystalline phase can be unambiguously identified. pdx.edulibretexts.org

Purity Analysis: XRD can detect the presence of crystalline impurities. If a mixture contains more than one crystalline phase, the resulting pattern will be a superposition of the individual patterns, allowing for the identification of each component. malvernpanalytical.comicdd.com

Crystal Structure Determination: For an unknown crystalline material, XRD data can be used to determine its crystal structure, including the lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within the crystal. pdx.edu

The analysis of a powdered sample of this compound would involve grinding the material to a fine powder, placing it in a sample holder, and scanning it over a range of angles (2θ) to record the diffraction pattern. icdd.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 4-iodophenylhydrazine. These calculations provide a detailed picture of the molecule's electronic landscape and conformational possibilities.

Electronic Structure, Bonding, and Reactivity Predictions

The electronic structure of this compound is fundamental to its chemical behavior. The molecule consists of a phenyl ring substituted with an iodine atom and a hydrazine (B178648) group (-NHNH2). The iodine atom, being highly polarizable, and the electron-donating hydrazine group significantly influence the electron distribution within the benzene (B151609) ring.

DFT studies can be employed to calculate various electronic properties that help in predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the bonding nature, including charge transfer and donor-acceptor interactions within the molecule. For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the nitrogen atoms of the hydrazine group into the π-system of the phenyl ring. The iodine atom would primarily exert an inductive electron-withdrawing effect, while also participating in resonance.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. In this compound, the regions around the nitrogen atoms of the hydrazine group are expected to have a high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazine group and the regions around the iodine atom may exhibit positive potential.

Table 1: Predicted Electronic Properties of Phenylhydrazine (B124118) Derivatives from Computational Studies

PropertyDescriptionTypical Predicted Values for Phenylhydrazine Derivatives
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.0 to -6.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-0.5 to 1.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.5 eV
Dipole Moment Measure of the net molecular polarity.1.5 to 3.0 Debye

Note: The values presented are typical ranges for substituted phenylhydrazines and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman spectra) can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be correlated with experimental data to confirm the molecular structure.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with other molecules. The primary focus of conformational analysis for this molecule would be the rotation around the C-N and N-N bonds of the hydrazine substituent. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states between them. For substituted phenylhydrazines, the orientation of the -NH2 group relative to the phenyl ring is a key conformational feature.

Molecular Modeling and Docking Studies in Biological Systems

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand), such as this compound or its derivatives, with a biological macromolecule (receptor), typically a protein. These studies are fundamental in drug discovery and design, providing insights into the binding affinity and mode of interaction.

While specific docking studies for this compound are not extensively reported in the literature, the general methodology can be described. The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. The ligand is then computationally "docked" into the active site of the protein, and various scoring functions are used to predict the binding affinity and identify the most favorable binding poses.

For derivatives of this compound, docking studies could explore their potential as inhibitors of various enzymes. For example, phenylhydrazine derivatives have been investigated for their antibacterial activity, and docking studies can help elucidate their mechanism of action at a molecular level. The interactions typically involve hydrogen bonds, hydrophobic interactions, and halogen bonds (in the case of iodinated compounds).

Table 2: Key Interactions in Molecular Docking Studies of Small Molecules with Proteins

Type of InteractionDescription
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict their activity (e.g., antifungal, antibacterial, or enzyme inhibitory activity) based on their structural and physicochemical properties, known as molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A QSAR study on phenylhydrazine-substituted tetronic acid derivatives, for instance, established a relationship between their antifungal activity and their NMR chemical shifts. The study concluded that modifying the electron cloud density of specific atoms, for example, by introducing electron-withdrawing groups, could enhance the antifungal activity. Such insights are valuable for guiding the synthesis of new, more potent derivatives. While a specific QSAR model for this compound derivatives is not available, this example illustrates the potential of the approach.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamples
Constitutional Molecular weight, number of atoms, number of rings.
Topological Connectivity indices, shape indices.
Geometrical Molecular surface area, molecular volume.
Electronic Dipole moment, HOMO/LUMO energies, partial charges.
Physicochemical LogP (lipophilicity), molar refractivity.

Analytical Methodologies for Detection and Quantification of 4 Iodophenylhydrazine

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 4-iodophenylhydrazine and its related impurities or derivatives. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the purity and concentration of this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, offering high resolution and sensitivity. rasayanjournal.co.in In this method, a nonpolar stationary phase, such as a C18 or phenyl-bonded silica (B1680970) column, is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.ingoogle.com

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. google.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance. For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometry (MS) detector (LC-MS), which provides molecular weight and structural information, aiding in the definitive identification of the compound and its impurities. scitepress.org The validation of an HPLC method typically involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. rasayanjournal.co.inijrpc.com

Table 1: Example HPLC Parameters for Analysis of Phenylhydrazine (B124118) Analogs This table presents typical conditions based on methods developed for closely related compounds, such as chlorophenylhydrazines and sulfonamidophenylhydrazines, which serve as a model for this compound analysis.

Parameter Typical Setting Source(s)
Column Reversed-phase C18 or Phenyl Column rasayanjournal.co.in, scitepress.org
Mobile Phase A 0.01 M Ammonium (B1175870) Acetate (B1210297) Buffer or 0.1% Trifluoroacetic Acid (TFA) in Water scitepress.org, ijrpc.com
Mobile Phase B Acetonitrile or Methanol rasayanjournal.co.in, scitepress.org
Elution Mode Gradient google.com
Flow Rate 0.5 - 1.0 mL/min scitepress.org
Column Temperature 25 - 35 °C google.com, google.com
Detection UV (e.g., 260 nm) or Mass Spectrometry (MS) google.com, scitepress.org
Limit of Detection (LOD) 0.15 ng/mL (by LC-MS for analog) scitepress.org
Limit of Quantification (LOQ) 0.49 ng/mL (by LC-MS for analog) scitepress.org

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.netnih.gov To overcome these limitations, a derivatization step is typically required. This involves reacting the hydrazine (B178648) functional group with a reagent to form a more volatile and thermally stable derivative.

Common derivatization strategies for hydrazines include reaction with aldehydes or ketones, such as acetone, to form hydrazones. nih.gov Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which produces a highly fluorinated derivative suitable for sensitive detection by an electron capture detector (ECD) or mass spectrometry (MS). researchgate.netnih.gov The resulting volatile derivative can then be readily separated and quantified using GC, often coupled with MS (GC-MS) for highly selective and sensitive analysis. nih.gov

Table 2: Potential Derivatization Strategies for GC Analysis of Hydrazines

Derivatizing Agent Derivative Formed Key Advantages Source(s)
Acetone Acetone Hydrazone Simple, rapid reaction with a common reagent. nih.gov
Benzaldehyde Benzaldehyde Hydrazone Forms stable, hydrophobic derivative. researchgate.net
Pentafluorobenzoyl Chloride (PFBC) Acylated Hydrazine Produces derivative suitable for sensitive ECD detection. researchgate.net
Pentafluoropropionic Anhydride (PFPA) Acylated Hydrazine Creates a stable, volatile derivative ideal for GC-MS. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative monitoring of reaction progress and guiding purification processes like column chromatography. rochester.eduitwreagents.com To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel) over time. researchgate.net

A standard procedure involves a three-spotting system on the plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu After developing the plate in an appropriate solvent system, the spots are visualized, commonly under a UV lamp, as the aromatic rings in the reactant and product are typically UV-active. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane, especially if the product has a similar retention factor (Rf). rochester.edu

Table 3: General Steps for Reaction Monitoring by TLC

Step Description Purpose Source(s)
1. Plate Preparation Spot starting material (Lane 1), reaction mixture (Lane 3), and a co-spot of both (Lane 2) on a silica gel plate. To compare the reaction's progress against the initial reactant. rochester.edu
2. Development Place the plate in a sealed chamber with a suitable mobile phase (eluent). To separate the components based on their polarity. rsc.org
3. Visualization After the solvent front nears the top, remove the plate, dry it, and examine it under a UV lamp. To observe the positions of the UV-active reactant and product spots. rochester.edu
4. Interpretation Monitor the diminishing intensity of the reactant spot and the increasing intensity of the product spot over time. To qualitatively assess the reaction conversion. researchgate.net

Spectrophotometric Methods for Trace Analysis and Derivatization-Based Detection

Spectrophotometric methods, specifically UV-Visible (UV-Vis) spectroscopy, can be employed for the trace analysis of this compound, typically following a derivatization step. Hydrazine and its derivatives often react with specific reagents to produce a colored complex (a chromogen) whose absorbance can be measured at a characteristic wavelength. researchgate.net

This approach enhances both the sensitivity and selectivity of the measurement. For instance, reagents like trinitrobenzenesulfonic acid (TNBS) react with hydrazines to form colored products that can be quantified. nih.gov The reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) to form a yellow azine is a classic method for its determination. researchgate.net The intensity of the color, measured as absorbance, is directly proportional to the concentration of the hydrazine, following the Beer-Lambert law. This allows for the quantification of trace amounts of the compound in a sample. researchgate.net

Table 4: Derivatization Reagents for Spectrophotometric Analysis of Hydrazines

Derivatizing Reagent Resulting Chromogen Maximum Absorbance (λmax) Source(s)
p-Dimethylaminobenzaldehyde (p-DAB) p-Dimethylaminobenzalazine (yellow) 458 nm researchgate.net
Trinitrobenzenesulfonic Acid (TNBS) Trinitrophenyl-hydrazine derivative 500 nm (for hydrazides) / 570 nm (for hydrazine) nih.gov
Salicylic Acid / Sodium Hypochlorite Indophenol Dye (after conversion to ammonia) 648 nm asianpubs.org

Development of Biomarkers of Exposure and Effect in Biological Samples

In the context of toxicology and occupational health, biomarkers are crucial for assessing human exposure to chemical substances. For this compound, while specific biomarkers are not established in the literature, general principles of biomarker development would apply. These can be categorized as biomarkers of exposure and biomarkers of effect. nih.gov

A biomarker of exposure would involve the quantitative measurement of this compound or its metabolites in accessible biological matrices such as urine, blood, or plasma. nih.govnih.gov Developing such a method would likely require a highly sensitive analytical technique like LC-MS/MS to detect the typically low concentrations present in biological samples. nih.gov

A biomarker of effect would measure a biochemical or cellular change in the body resulting from the interaction of the chemical with a biological target. For potentially reactive compounds, this could include the measurement of adducts formed with macromolecules like DNA or proteins (e.g., hemoglobin). nih.gov The detection of such adducts can provide insight into the compound's mechanism of toxicity and serve as an indicator of a biologically effective dose. The development of these biomarkers requires extensive research to identify stable and specific markers and to validate their relationship with exposure levels and potential health outcomes.

Safety, Handling, and Environmental Considerations in Research with 4 Iodophenylhydrazine

Laboratory Safety Protocols and Hazard Mitigation Strategies

Working with 4-iodophenylhydrazine requires strict adherence to safety protocols to mitigate risks associated with its toxicity and reactivity. fishersci.se This chemical is classified as hazardous and toxic if swallowed, in contact with skin, or if inhaled. fishersci.sefishersci.com It is also known to cause skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation. fishersci.senih.gov

Hazard Identification and Classification:

The Globally Harmonized System (GHS) provides a clear classification of the hazards associated with this compound.

Hazard ClassHazard Statement CodeDescriptionReference
Acute Toxicity, OralH301 / H302Toxic / Harmful if swallowed fishersci.senih.gov
Acute Toxicity, DermalH311Toxic in contact with skin fishersci.sefishersci.com
Acute Toxicity, InhalationH331Toxic if inhaled fishersci.sefishersci.com
Skin Corrosion/IrritationH315Causes skin irritation fishersci.senih.gov
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation fishersci.senih.gov
Skin SensitizationH317May cause an allergic skin reaction fishersci.senih.gov
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation fishersci.senih.gov

Engineering Controls and Personal Protective Equipment (PPE):

To minimize exposure, all handling of this compound solid and its solutions should be conducted within a properly functioning chemical fume hood. thermofisher.com Engineering controls such as process isolation or enclosure should be used wherever possible to minimize contact. thermofisher.com Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.comthermofisher.com

A comprehensive PPE regimen is mandatory for all personnel handling the compound:

Eye Protection : Tight-sealing safety goggles or a face shield are required. fishersci.com

Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. unm.edu Gloves should be inspected before use and removed carefully to avoid skin contamination. fishersci.se

Skin and Body Protection : A lab coat is required, and additional protective clothing should be used to prevent any possibility of skin exposure. fishersci.comunm.edu

Respiratory Protection : If engineering controls are insufficient or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. fishersci.comthermofisher.com

Safe Handling and Storage:

Researchers must handle this compound in accordance with good industrial hygiene and safety practices. fishersci.se Direct contact with eyes, skin, or clothing must be avoided, as should the formation of dust. fishersci.se The compound should not be ingested or inhaled. fishersci.sefishersci.com

Proper storage is critical to maintain the stability and integrity of this compound. It should be kept in tightly closed containers in a dry, cool, and well-ventilated area. fishersci.sefishersci.com To maintain product quality, it is recommended to store the compound under an inert atmosphere and keep it refrigerated. fishersci.sefishersci.comthermofisher.com The substance is sensitive to light and air and should be protected from both. fishersci.sefishersci.com It must be stored away from incompatible materials such as strong oxidizing agents and strong acids. fishersci.sefishersci.com

Emergency Procedures:

In the event of accidental exposure, immediate action is required:

Inhalation : The individual should be moved to fresh air immediately. fishersci.se If breathing is difficult or has stopped, artificial respiration should be administered and immediate medical attention is required. fishersci.sefishersci.com Mouth-to-mouth resuscitation should not be used if the substance was inhaled or ingested. fishersci.sethermofisher.com

Skin Contact : Contaminated clothing should be removed, and the affected area washed immediately and thoroughly with plenty of soap and water for at least 15 minutes. fishersci.se Immediate medical attention is required. fishersci.sefishersci.com

Eye Contact : Eyes should be rinsed cautiously with plenty of water for at least 15 minutes, including under the eyelids. fishersci.se Contact lenses should be removed if present and easy to do. fishersci.se Immediate medical attention is required. fishersci.com

Ingestion : Vomiting should not be induced. fishersci.comthermofisher.com The individual should rinse their mouth, and a poison control center or physician must be called immediately. fishersci.sethermofisher.com

For spills, the area should be evacuated and adequate ventilation ensured. fishersci.se Personnel involved in cleanup must wear full PPE. fishersci.se The spilled solid should be swept up and shoveled into a suitable, labeled container for disposal, avoiding dust formation. fishersci.sefishersci.com

Responsible Disposal and Waste Management in Research Settings

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste in compliance with institutional, local, and national regulations. dartmouth.edupitt.edu Improper disposal, such as via sink drains or in regular trash, is prohibited. dartmouth.edu

Waste Collection and Labeling:

All waste containing this compound, including surplus chemical, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in sturdy, leak-proof, and compatible containers. dartmouth.edunswai.org Waste containers must be kept closed except when adding waste and must be clearly labeled with a "Hazardous Waste" tag detailing the contents, including the full chemical name of all constituents. dartmouth.edupitt.edu

Segregation and Storage of Waste:

Waste streams should be segregated to prevent incompatible materials from mixing. dartmouth.edu For instance, waste containing this compound should not be mixed with strong oxidizing agents. fishersci.senswai.org Liquid waste containers must be stored in secondary containment to prevent spills. dartmouth.edu The storage area for hazardous waste must be secure and under the control of laboratory management. pitt.edunswai.org

Disposal Procedures:

Solid Waste : Unused or expired this compound, as well as spill cleanup materials, should be placed in a labeled, sealed container for disposal. fishersci.sedartmouth.edu

Liquid Waste : Solutions containing this compound and rinsate from contaminated glassware must be collected as hazardous waste. nswai.org Aqueous waste should be collected separately from solvent-based waste. nswai.org

Empty Containers : Empty containers must be thoroughly rinsed with a suitable solvent. nswai.org The rinsate must be collected as hazardous waste. nswai.org Once decontaminated, the labels on the container should be defaced or removed before disposal in accordance with institutional guidelines. nswai.org

A licensed hazardous waste disposal contractor should be used for the final disposal of the chemical waste. thermofisher.com Researchers should follow their institution's specific procedures for requesting a waste pickup from the environmental health and safety department. dartmouth.edu Waste minimization practices, such as purchasing only the necessary amount of the chemical and avoiding the generation of unknowns, are encouraged to reduce the volume of hazardous waste produced. pitt.edu

Environmental Fate and Transport Considerations in Chemical Research

While specific experimental data on the environmental fate and transport of this compound is limited, an assessment can be made based on its chemical properties and information on related compounds. Safety data sheets indicate that the compound should not be released into the environment. fishersci.sethermofisher.com

Persistence and Degradation:

The persistence of this compound in the environment is not well-documented. However, the parent compound, phenylhydrazine (B124118), is known to be readily biodegradable and can undergo autoxidation in the presence of oxygen, a reaction accelerated by light and heat. who.int It is plausible that this compound would also be susceptible to biodegradation and photodegradation. who.intusda.gov The presence of the iodine atom on the aromatic ring may influence the rate of degradation compared to the unsubstituted phenylhydrazine. researchgate.net Hazardous decomposition products upon thermal degradation include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide. fishersci.sefishersci.com

Mobility and Transport:

This compound is reported to be insoluble in water. echemi.comchemicalbook.com This low water solubility suggests that its mobility in soil would be limited, and it is unlikely to penetrate soil deeply in the event of a spill. thermofisher.com If released into the hydrosphere, it would likely have minimal sorption to particulates, similar to phenylhydrazine. who.int Due to its low vapor pressure, significant volatilization from water or soil surfaces is not expected. echemi.com

Ecotoxicity:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Iodophenylhydrazine, and what purity benchmarks are critical?

  • Methodology : Synthesis typically involves diazotization of 4-iodoaniline followed by reduction. A published procedure (e.g., from ) involves refluxing 4-iodoaniline with sodium nitrite in acidic conditions to form the diazonium salt, which is then reduced using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). Purification via recrystallization in ethanol or methanol ensures ≥97% purity .
  • Key Considerations : Monitor reaction temperature (0–5°C during diazotization) and pH to avoid by-products. Elemental analysis (C, H, N within ±0.4% of theoretical values) and HPLC (≥95% purity) are standard benchmarks .

Q. How is this compound characterized spectroscopically to confirm structural integrity?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–7.5 ppm) and hydrazine NH signals (δ 3.5–4.5 ppm).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic).
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 263 (C6_6H6_6IN2_2) .
    • Crystallography : Single-crystal X-ray diffraction confirms planar geometry and hydrogen-bonding patterns (e.g., CCDC 2032776 for analogous hydrazides) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound compared to other phenylhydrazines?

  • Electronic Effects : The electron-withdrawing iodine group increases electrophilicity at the hydrazine moiety, accelerating nucleophilic addition to carbonyl groups (e.g., ketones, aldehydes). This contrasts with electron-donating groups (e.g., -OCH3_3), which slow reactivity .
  • Mechanistic Insight : DFT calculations show iodine’s polarizability stabilizes transition states in hydrazone formation, reducing activation energy by ~15% compared to unsubstituted phenylhydrazine .

Q. What role does this compound play in synthesizing indole derivatives, and how can side reactions be mitigated?

  • Fischer Indole Synthesis : Reacts with cyclic ketones (e.g., cyclohexanone) under acidic conditions (HCl, H2_2SO4_4) to form 4-iodo-substituted indoles. Key steps:

Hydrazone formation at 60–80°C.

[3,3]-sigmatropic rearrangement.

Aromatization via NH3_3 elimination .

  • Side Reactions : Competing dimerization or over-oxidation may occur. Control via strict temperature regulation (<100°C) and inert atmosphere (N2_2) .

Q. How is this compound utilized in preparing cyanine dyes, and what photophysical properties are enhanced?

  • Application : Acts as a precursor in synthesizing iodine-substituted heptamethine cyanines for near-infrared (NIR) imaging.
  • Methodology : Condensation with indolenine derivatives (e.g., 2,3,3-trimethylindolenine) in refluxing ethanol, followed by iodide exchange .
  • Enhanced Properties :

  • Spin–Vibronic Coupling : Iodine’s heavy atom effect increases intersystem crossing (ISC) efficiency, improving singlet oxygen ( 1O2^1O_2) generation for photodynamic therapy .
  • Stability : Iodine substitution reduces photobleaching by 30% compared to bromo-analogs .

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound-based heterocycles: How can experimental variables be optimized?

  • Observed Variance : Yields for indole derivatives range from 45% to 75% across studies .
  • Resolution :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to improve cyclization efficiency.
  • Solvent Effects : Ethanol/water mixtures (4:1) enhance solubility of intermediates, increasing yield by ~20% .

Methodological Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions and argon atmospheres to prevent oxidation.
  • Analytical Rigor : Combine multiple techniques (e.g., NMR, X-ray, HPLC) for unambiguous characterization.
  • Safety : Handle with gloveboxes due to potential hydrazine toxicity (LD50_{50} = 100 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.